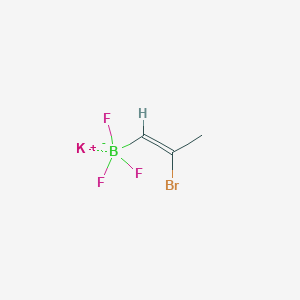

钾 (Z)-2-溴丙-1-烯基三氟硼酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate (KBPF) is an organobromide salt that has been widely used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 81-82 °C. It has been used in a variety of synthetic organic chemistry applications, including the synthesis of heterocyclic and aromatic compounds, and for the preparation of catalysts and reagents. In addition, it has been used in the synthesis of pharmaceuticals and other compounds, as well as in the preparation of polymers and other materials.

科学研究应用

催化和交叉偶联反应

钾 (Z)-2-溴丙-1-烯基三氟硼酸盐因其在催化和交叉偶联反应中的应用而受到研究。例如,它已被用于钯催化的氢化反应中,以高纯度产生乙烯基硼酸酯的 (Z)-或 (E)-异构体。该化合物在通过与溴代和碘代芳烃偶联合成 β-三氟甲基苯乙烯方面发挥了关键作用 (Ramachandran & Mitsuhashi, 2015)。此外,它参与了通过与烯基溴化物进行铃木-宫浦交叉偶联反应的对映选择性合成共轭二烯的过程。该过程能够以中等至优异的产率生成各种共轭二烯 (Molander & Felix, 2005)。

有机三氟硼酸盐的合成

钾 (Z)-2-溴丙-1-烯基三氟硼酸盐在功能化有机三氟硼酸盐的合成中也发挥着作用。已经开发出一种涉及在三烷基硼酸酯存在下正丁基锂与二溴甲烷和二碘甲烷原位反应,然后用 KHF(2) 处理的方法。该方法为通过钾卤代甲基三氟硼酸盐中的卤代物亲核取代提供了一条制备钾有机三氟硼酸盐的新途径 (Molander & Ham, 2006)。

电化学应用

该化合物已用于电化学方法中。具体而言,钾芳基三氟硼酸盐已使用电化学方法合成,以还原相应的芳基溴化物。该方法以其简单、高效和反应时间短而著称,使其在包括合成具有抗增殖活性的天然产物在内的各种应用中具有合成上的实用性 (Nascimento et al., 2014)。

有机化学中的发展

钾 (Z)-2-溴丙-1-烯基三氟硼酸盐对各种有机化学反应的发展做出了重大贡献。它已用于在水性介质中与有机卤化物进行钯催化的交叉偶联反应,从而有效地生产苯乙烯、芪类和烯基苯。该化合物的多功能性通过其在与烯丙基和苄基氯化物的非对映选择性交叉偶联中的应用得到了进一步的凸显 (Alacid & Nájera, 2009)。

作用机制

Target of Action

Potassium is a crucial element in biological systems. It plays a vital role in maintaining the electrical potential across cell membranes, which is essential for nerve impulse transmission, muscle contraction, and heart function .

Mode of Action

Potassium ions move in and out of cells through specialized protein structures called potassium channels. These channels are selective for potassium and play a key role in repolarizing the cell membrane after an action potential .

Biochemical Pathways

Potassium is involved in several biochemical pathways. For instance, it plays a role in protein synthesis and is essential for the activity of many enzymes. It also contributes to the regulation of osmotic pressure and pH balance within cells .

Pharmacokinetics

The pharmacokinetics of potassium involves its absorption, distribution, metabolism, and excretion (ADME). Potassium is readily absorbed in the gastrointestinal tract and distributed throughout the body. It is primarily excreted through the kidneys .

Result of Action

The action of potassium in the body results in the maintenance of normal cellular function. Abnormal levels of potassium can lead to conditions such as hyperkalemia (high potassium levels) or hypokalemia (low potassium levels), which can have serious effects on heart rhythm and overall health .

Action Environment

The action of potassium is influenced by various environmental factors. For instance, the concentration of other ions, such as sodium and calcium, can affect potassium balance. Additionally, certain medications and health conditions can also impact potassium levels .

属性

IUPAC Name |

potassium;[(Z)-2-bromoprop-1-enyl]-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BBrF3.K/c1-3(5)2-4(6,7)8;/h2H,1H3;/q-1;+1/b3-2-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZSHMJZMOVLPW-OLGQORCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C(C)Br)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C(/C)\Br)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BBrF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)

![7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1426002.png)

![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)

![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)